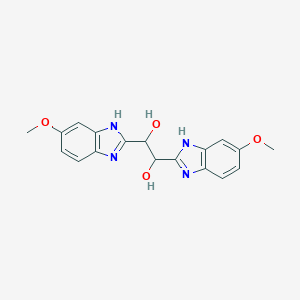
1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, as well as to modulate the activity of proteins involved in insulin signaling and glucose metabolism.
Biochemische Und Physiologische Effekte
Studies have shown that 1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol has a range of biochemical and physiological effects, depending on the specific application. In cancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In diabetes research, it has been shown to improve glucose tolerance and insulin sensitivity in animal models. In materials science, it has been shown to catalyze certain chemical reactions and to exhibit fluorescence properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol is its synthetic accessibility, which allows for the production of large quantities for use in laboratory experiments. It also exhibits a range of biological and chemical activities, making it a versatile compound for research purposes. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to design experiments and interpret results.
Zukünftige Richtungen
There are many future directions for research on 1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol. One area of interest is in the development of new anticancer agents based on its structure and activity. Another area of interest is in the development of new materials and sensors based on its fluorescence properties. Additionally, further research is needed to fully understand its mechanism of action and to identify new applications in medicine, materials science, and environmental science.
Synthesemethoden
The synthesis of 1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol involves a multi-step reaction sequence. The starting material is 6-methoxy-2-nitroaniline, which is reacted with ethyl glyoxylate to form a diester intermediate. The diester is then reduced to the corresponding diol using sodium borohydride. Finally, the diol is reacted with 1,2-dibromoethane to yield 1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol has been studied for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, it has been investigated as a potential anticancer agent, as well as a treatment for other diseases such as diabetes and Alzheimer's disease. In materials science, it has been studied for its use in the development of new sensors and catalysts. In environmental science, it has been investigated for its potential use in wastewater treatment and pollution control.
Eigenschaften
CAS-Nummer |
16656-27-2 |
|---|---|
Produktname |
1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol |
Molekularformel |
C18H18N4O4 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
1,2-bis(6-methoxy-1H-benzimidazol-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C18H18N4O4/c1-25-9-3-5-11-13(7-9)21-17(19-11)15(23)16(24)18-20-12-6-4-10(26-2)8-14(12)22-18/h3-8,15-16,23-24H,1-2H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
MZMNCFAGSTVAOQ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(C(C3=NC4=C(N3)C=C(C=C4)OC)O)O |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(C(C3=NC4=C(N3)C=C(C=C4)OC)O)O |
Andere CAS-Nummern |
16964-21-9 |
Synonyme |
(S,S)-1,2-bis(5-methoxy-2-benzimidazolyl)-1,2-ethanediol A 36683 A 36683, (R-(R*,R*))-isomer A 36683, (R-(R*,S*))-isomer A 36683, (S-(R*,R*))-isomer A 36683, dihydrochloride, (S-(R*,R*))-isomer A 37536 A-36683 Abbot 36683 bis-benzimidazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)








![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)


![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)